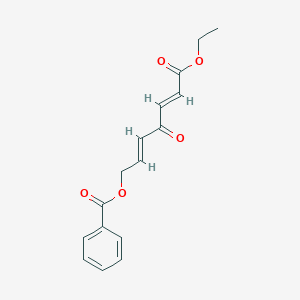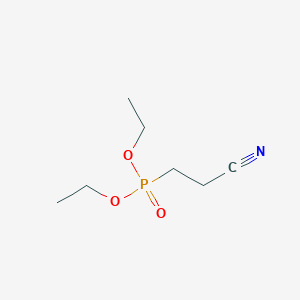
Diethyl (2-cyanoethyl)phosphonate
Vue d'ensemble
Description
Diethyl (2-cyanoethyl)phosphonate is a chemical compound with the molecular formula C7H14NO3P . It is used as a reactant for various chemical reactions such as heteroatom-directed alkyl cyanation of alkynes, use as a fluorescent substrate for carbon-phosphorous lyase, microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters, and amination and stereoselective olefination for synthesis of HIV-1 antivirals .
Synthesis Analysis
The synthesis of Diethyl (2-cyanoethyl)phosphonate involves several steps. It can be used as a reactant for heteroatom-directed alkyl cyanation of alkynes . It can also be used as a fluorescent substrate for carbon-phosphorous lyase . Other applications include microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters , and amination and stereoselective olefination for the synthesis of HIV-1 antivirals .Molecular Structure Analysis
The molecular structure of Diethyl (2-cyanoethyl)phosphonate can be represented by the SMILES stringCCOP(=O)(CCC#N)OCC . The InChI representation is 1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 . Chemical Reactions Analysis
Diethyl (2-cyanoethyl)phosphonate is involved in various chemical reactions. It is used as a reactant for heteroatom-directed alkyl cyanation of alkynes . It can also be used as a fluorescent substrate for carbon-phosphorous lyase . Other applications include microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters , and amination and stereoselective olefination for the synthesis of HIV-1 antivirals .Physical And Chemical Properties Analysis
Diethyl (2-cyanoethyl)phosphonate is a liquid at room temperature . It has a boiling point of 110°C . The refractive index is 1.4380 and the density is 1.08 g/mL at 25 °C .Applications De Recherche Scientifique
Heteroatom-Directed Alkyl Cyanation of Alkynes
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of C-C bond formation .
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the heteroatom-directed alkyl cyanation of alkynes . This process involves the formation of a carbon-carbon bond, which is a fundamental process in organic synthesis.
Method of Application
While the exact experimental procedures and technical details are not provided, the general method involves the reaction of Diethyl (2-cyanoethyl)phosphonate with alkynes under certain conditions .
Results or Outcomes
The outcome of this process is the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .
Use as a Fluorescent Substrate for Carbon-Phosphorous Lyase
Scientific Field
This application is in the field of Biochemistry .
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a fluorescent substrate for the enzyme carbon-phosphorous lyase . This enzyme is involved in the breakdown of organophosphonates.
Method of Application
The compound is introduced to a solution containing the enzyme, and its fluorescence is monitored to track the activity of the enzyme .
Results or Outcomes
The results of this application can provide insights into the activity and function of the enzyme carbon-phosphorous lyase .
Microwave-Assisted Cleavage of Phosphate, Phosphonate, and Phorphoramide Esters
Scientific Field
This application is in the field of Organic Chemistry .
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used in the microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters . This process involves the breaking of these ester bonds under microwave irradiation.
Method of Application
While the exact experimental procedures and technical details are not provided, the general method involves the reaction of Diethyl (2-cyanoethyl)phosphonate with these esters under microwave irradiation .
Results or Outcomes
The outcome of this process is the cleavage of the ester bonds, which can be a useful step in the synthesis or degradation of complex molecules .
Amination and Stereoselective Olefination for Synthesis of HIV-1 Antivirals
Scientific Field
This application is in the field of Medicinal Chemistry .
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals . This process involves the formation of complex molecules that can inhibit the HIV-1 virus.
Method of Application
While the exact experimental procedures and technical details are not provided, the general method involves the reaction of Diethyl (2-cyanoethyl)phosphonate with other reactants under certain conditions to form the antiviral compounds .
Results or Outcomes
The outcome of this process is the synthesis of compounds that can inhibit the HIV-1 virus, which can be a significant contribution to the field of antiviral drug development .
Base-Catalyzed Stereospecific Anti-Markovnikov Addition Reactants
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a reactant in base-catalyzed stereospecific anti-Markovnikov addition reactions . This process involves the addition of a nucleophile and a proton to an alkene in a way that contradicts Markovnikov’s rule.
Method of Application
While the exact experimental procedures and technical details are not provided, the general method involves the reaction of Diethyl (2-cyanoethyl)phosphonate with other reactants under basic conditions .
Results or Outcomes
The outcome of this process is the formation of products that follow anti-Markovnikov regioselectivity, which can be a useful step in the synthesis of complex molecules .
Corrosion Inhibitors
Scientific Field
This application is in the field of Materials Science , specifically in Corrosion Science .
Application Summary
Phosphonates and phosphonic acids, including Diethyl (2-cyanoethyl)phosphonate, are largely employed as effective corrosion inhibitors to protect metals against corrosion in various media .
Method of Application
These inhibitors form an adsorptive protective layer on the metallic surface. The adsorbed inhibitors can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Results or Outcomes
The use of these inhibitors can significantly reduce the rate of corrosion, leading to increased longevity and reliability of metallic structures .
Synthesis of Lipophilic Oxoamides
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the synthesis of lipophilic oxoamides . These compounds have shown activity against phospholipase A2, an enzyme involved in inflammatory responses .
Method of Application
While the exact experimental procedures and technical details are not provided, the general method involves the reaction of Diethyl (2-cyanoethyl)phosphonate with other reactants under certain conditions to form the lipophilic oxoamides .
Results or Outcomes
The outcome of this process is the synthesis of compounds that can inhibit phospholipase A2, which can be a significant contribution to the field of anti-inflammatory drug development .
Inhibitors of Triose Phosphate Isomerase of Muscle
Application Summary
Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the synthesis of inhibitors of triose phosphate isomerase of muscle . This enzyme is involved in the glycolytic pathway, a key metabolic pathway in cells .
Method of Application
The compound is introduced to a solution containing the enzyme, and its inhibition is monitored to track the activity of the enzyme .
Results or Outcomes
The results of this application can provide insights into the activity and function of the enzyme triose phosphate isomerase of muscle . The synthesized inhibitors can potentially be used in the treatment of diseases related to muscle metabolism .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-cyanoethyl)phosphonate | |
CAS RN |
10123-62-3 | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

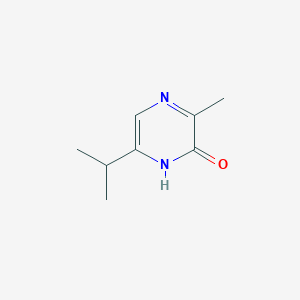
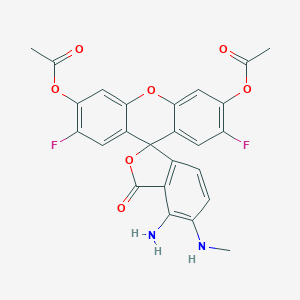


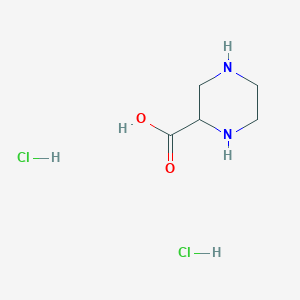
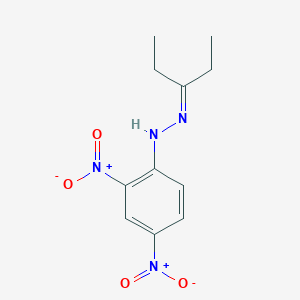
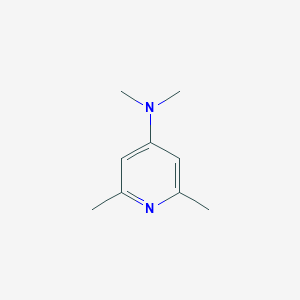
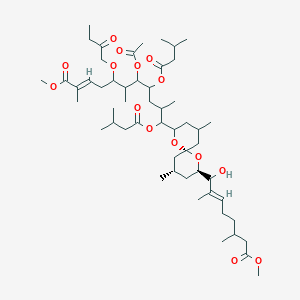
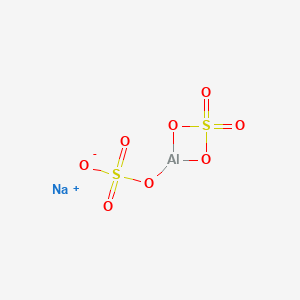
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
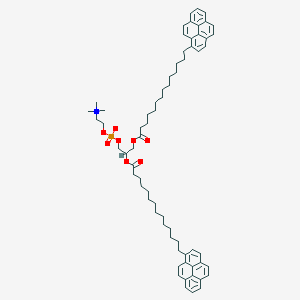
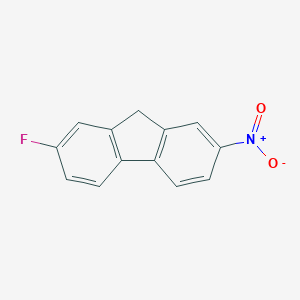
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
